

Application Notes and Protocols for G-5555 Administration in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical administration of **G-5555**, a potent and selective inhibitor of p21-activated kinase 1 (PAK1), in animal models. The protocols and data presented are based on available preclinical research to ensure safe and effective study design.

Compound Profile: G-5555

G-5555 is an ATP-competitive inhibitor of PAK1, a serine/threonine kinase implicated in tumorigenesis. It demonstrates high selectivity for group I PAKs (PAK1, PAK2, PAK3) and has shown efficacy in non-small cell lung cancer (NSCLC) and breast cancer xenograft models.[1] [2][3][4]

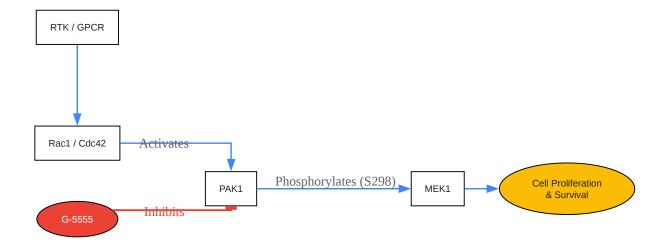


Property	Value	Reference
Target	p21-activated kinase 1 (PAK1)	[1][2]
Ki (PAK1)	3.7 nM	[1][3]
Ki (PAK2)	11 nM	[1][3]
Molecular Formula	C25H25CIN6O3	[3]
Molecular Weight	492.96 g/mol	[3]
CAS Number	1648863-90-4	[2][3]
Storage	Stock solution: -80°C (6 months); -20°C (1 month)	[1]

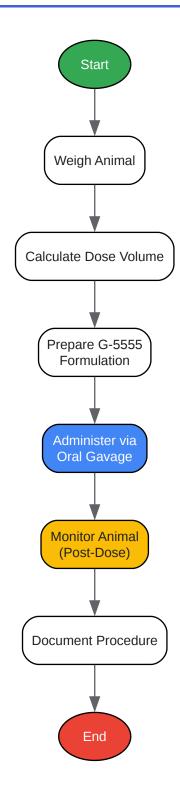
Mechanism of Action & Signaling Pathway

G-5555 exerts its effect by inhibiting the kinase activity of PAK1. PAKs are key downstream effectors of small GTPases (Rac1 and Cdc42) and are activated by various extracellular signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[5] Once activated, PAK1 can phosphorylate numerous substrates, including MEK1, leading to the regulation of cellular processes such as proliferation, migration, and survival.[1] [5] **G-5555**'s inhibition of PAK1 blocks this signaling cascade, thereby reducing tumor growth. [1][2]









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